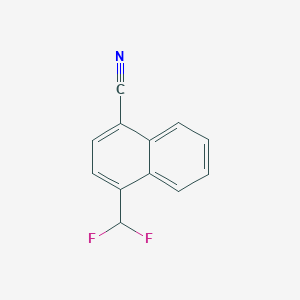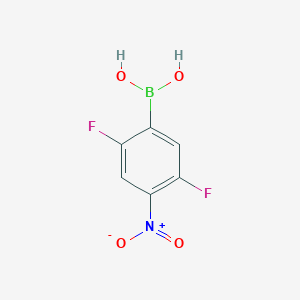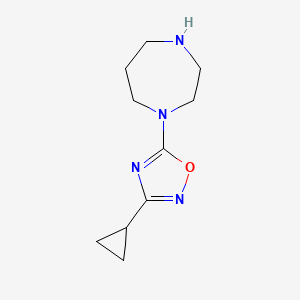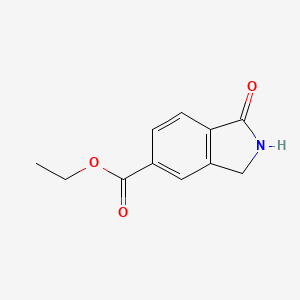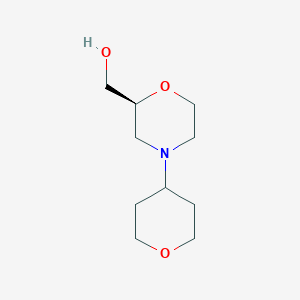
(S)-(4-(tetrahydro-2H-pyran-4-yl)morpholin-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-(4-(tetrahydro-2H-pyran-4-yl)morpholin-2-yl)methanol is a chiral compound with a morpholine ring substituted with a tetrahydropyran group and a methanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(4-(tetrahydro-2H-pyran-4-yl)morpholin-2-yl)methanol typically involves the following steps:
Formation of the Morpholine Ring: This can be achieved through the reaction of diethanolamine with a suitable dehydrating agent.
Introduction of the Tetrahydropyran Group: This step involves the reaction of the morpholine derivative with tetrahydropyran-4-yl chloride under basic conditions.
Addition of the Methanol Group: The final step involves the reduction of the intermediate compound to introduce the methanol group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically resulting in the formation of corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanol group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
(S)-(4-(tetrahydro-2H-pyran-4-yl)morpholin-2-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of (S)-(4-(tetrahydro-2H-pyran-4-yl)morpholin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-(4-(tetrahydro-2H-pyran-4-yl)morpholin-2-yl)methanol: The enantiomer of the compound, which may have different biological activity.
(4-(tetrahydro-2H-pyran-4-yl)morpholine: Lacks the methanol group, which may affect its reactivity and applications.
(4-(tetrahydro-2H-pyran-4-yl)methanol: Lacks the morpholine ring, which may influence its chemical properties.
Uniqueness
(S)-(4-(tetrahydro-2H-pyran-4-yl)morpholin-2-yl)methanol is unique due to its specific combination of functional groups and its chiral nature
Propriétés
Formule moléculaire |
C10H19NO3 |
|---|---|
Poids moléculaire |
201.26 g/mol |
Nom IUPAC |
[(2S)-4-(oxan-4-yl)morpholin-2-yl]methanol |
InChI |
InChI=1S/C10H19NO3/c12-8-10-7-11(3-6-14-10)9-1-4-13-5-2-9/h9-10,12H,1-8H2/t10-/m0/s1 |
Clé InChI |
VVTBUVCHTNMYIS-JTQLQIEISA-N |
SMILES isomérique |
C1COCCC1N2CCO[C@@H](C2)CO |
SMILES canonique |
C1COCCC1N2CCOC(C2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,7-Diazaspiro[4.4]nonane, 7-(3-pyridazinyl)-](/img/structure/B11897063.png)
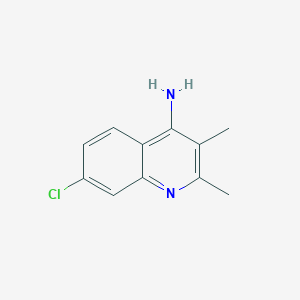
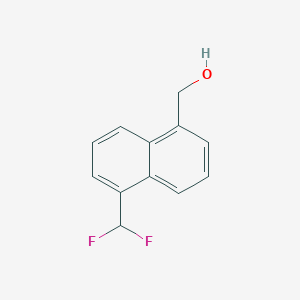
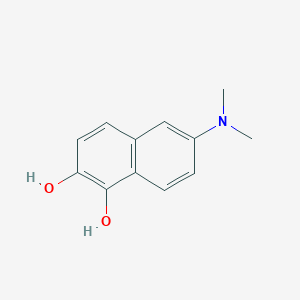
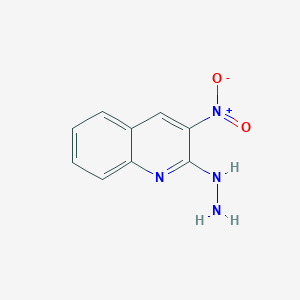


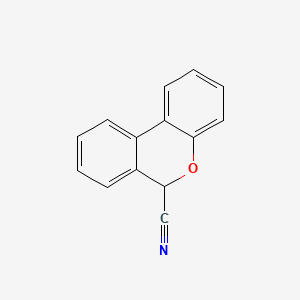
![5-Cyano-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid](/img/structure/B11897107.png)

